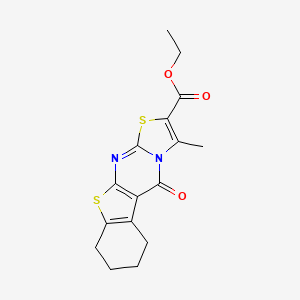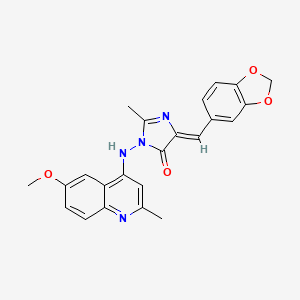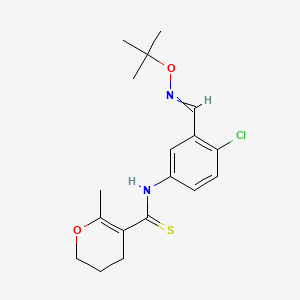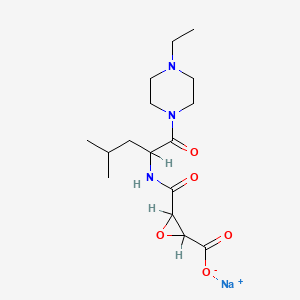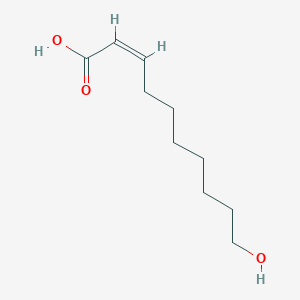
10-hydroxy-2Z-decenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-hydroxy-2Z-decenoic acid, also known as queen bee acid or royal jelly acid, is a medium-chain α,β-unsaturated carboxylic acid containing a terminal hydroxyl group. This compound is primarily found in royal jelly, a secretion produced by honeybees. It is known for its various physiological activities, including antibacterial, antioxidative, anti-inflammatory, immune regulation, and antitumor effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of 10-hydroxy-2Z-decenoic acid:
Wittig Reagent Synthesis: This method involves the reaction of a phosphonium ylide with an aldehyde to form the desired α,β-unsaturated acid.
Bromination Elimination: This method involves the addition of bromine to an alkene, followed by elimination to form the α,β-unsaturated acid.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a malonic ester in the presence of a base to form the desired product.
Growing Carbon Chain Synthesis: This method involves the elongation of a carbon chain through various chemical reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high selectivity and environmentally friendly nature. One such method uses decanoic acid as a substrate via a two-step whole-cell catalytic process. The first step involves the conversion of decanoic acid to trans-2-decenoic acid, followed by terminal hydroxylation to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions
10-hydroxy-2Z-decenoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated carboxylic acid.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of 10-oxo-2-decenoic acid or 10-carboxy-2-decenoic acid.
Reduction: Formation of 10-hydroxydecanoic acid.
Substitution: Formation of 10-chloro-2-decenoic acid.
Wissenschaftliche Forschungsanwendungen
10-hydroxy-2Z-decenoic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its role in the development and differentiation of neural stem/progenitor cells.
Medicine: Investigated for its potential anti-tumor, anti-inflammatory, and immunomodulatory effects
Industry: Used in cosmetics for its moisturizing properties and in food preservation for its antimicrobial effects
Wirkmechanismus
The mechanism of action of 10-hydroxy-2Z-decenoic acid involves several molecular targets and pathways:
Antibacterial Activity: It compromises the integrity of bacterial cell membranes, leading to leakage of essential ions and molecules, ultimately causing cell death.
Anti-inflammatory Activity: It modulates the production of inflammatory cytokines and inhibits the activation of inflammatory pathways.
Antitumor Activity: It induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Immunomodulatory Activity: It enhances the production of immune cells and modulates the activity of immune pathways.
Vergleich Mit ähnlichen Verbindungen
10-hydroxy-2Z-decenoic acid is unique compared to other similar compounds due to its specific physiological activities and applications. Some similar compounds include:
10-Hydroxydecanoic Acid: Lacks the α,β-unsaturation and has different biological activities.
2-Decenedioic Acid: Contains a similar carbon chain but lacks the terminal hydroxyl group.
Eigenschaften
CAS-Nummer |
131532-29-1 |
|---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
(Z)-10-hydroxydec-2-enoic acid |
InChI |
InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6- |
InChI-Schlüssel |
QHBZHVUGQROELI-VURMDHGXSA-N |
Isomerische SMILES |
C(CCC/C=C\C(=O)O)CCCO |
Kanonische SMILES |
C(CCCC=CC(=O)O)CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


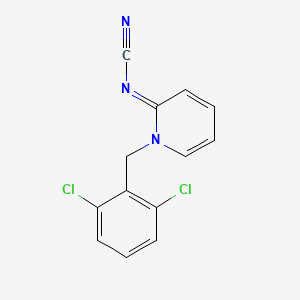
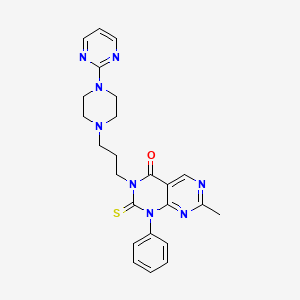


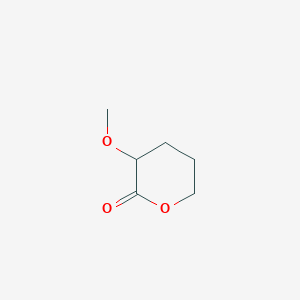
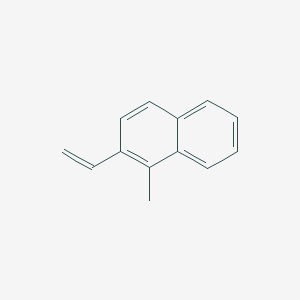
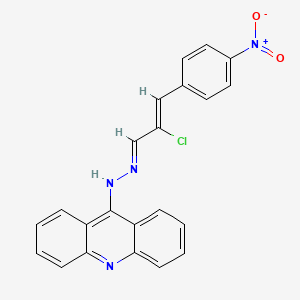
![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)

